molecular formula C12H12O2 B13811325 2,5,8-Trimethyl-4H-1-benzopyran-4-one CAS No. 60595-60-0

2,5,8-Trimethyl-4H-1-benzopyran-4-one

Cat. No.: B13811325
CAS No.: 60595-60-0
M. Wt: 188.22 g/mol
InChI Key: KJRCVOWXLZJQKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethyl-4H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5,8-trimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

2,5,8-Trimethyl-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

2,5,8-Trimethyl-4H-1-benzopyran-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzopyran derivatives .

Properties

CAS No.

60595-60-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,5,8-trimethylchromen-4-one

InChI

InChI=1S/C12H12O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3

InChI Key

KJRCVOWXLZJQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)C)C

Origin of Product

United States

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